Succinimidyl 3-(bromoacetamido)propionate

Description

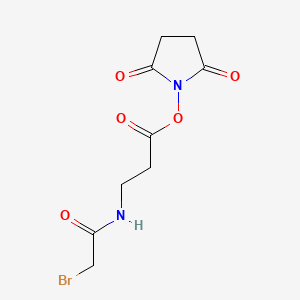

N-Succinimidyl 3-(Bromoacetamido)propionate (CAS 57159-62-3) is a heterobifunctional crosslinker featuring a bromoacetamido group and a succinimidyl ester. The succinimidyl ester reacts efficiently with primary amines (e.g., lysine residues) under mild conditions (pH 7–9), while the bromoacetamido group targets nucleophiles such as thiols (cysteine residues) to form stable thioether bonds . This compound is widely used in antibody-drug conjugates (ADCs), PROTAC synthesis, and protein-protein crosslinking due to its ability to create stable, non-cleavable linkages .

Physical Properties (Table 1):

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrN₂O₅ |

| Molecular Weight | 307.1 g/mol |

| Melting Point | 93–94°C |

| Density | 1.69 g/cm³ |

| Solubility | Chloroform (slight, heated), Methanol (slight) |

| Storage Conditions | -20°C under inert atmosphere |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMMKWFUXPMTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403560 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57159-62-3 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimidyl 3-(bromoacetamido)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 3-(Bromoacetamido)propionic Acid

The bromoacetamido moiety is introduced via nucleophilic acyl substitution. Bromoacetyl chloride reacts with 3-aminopropionic acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl byproducts:

$$

\text{Bromoacetyl chloride} + \text{3-aminopropionic acid} \xrightarrow[\text{TEA}]{\text{DCM/DMF}} \text{3-(bromoacetamido)propionic acid} + \text{HCl}

$$

Key Parameters:

NHS Ester Activation

The carboxylic acid group of 3-(bromoacetamido)propionic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC):

$$

\text{3-(Bromoacetamido)propionic acid} + \text{NHS} \xrightarrow[\text{DCC}]{\text{DCM}} \text{SBAP} + \text{Dicyclohexylurea (DCU)}

$$

Optimization Insights:

- Solvent Choice: Anhydrous DCM or DMF prevents hydrolysis of the NHS ester.

- Stoichiometry: 1:1:1 (acid:NHS:DCC) achieves >90% yield.

- Workup: DCU is removed via filtration, and the product is purified by recrystallization from ethyl acetate/hexane.

Industrial-Scale Production

Commercial manufacturing of SBAP adheres to Good Manufacturing Practices (GMP) with modifications for scalability:

Continuous Flow Synthesis

Microreactor systems enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Key advantages include:

- Precision: Controlled residence time minimizes byproduct formation.

- Safety: Reduced handling of hazardous intermediates (e.g., bromoacetyl chloride).

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥95% | USP <621> |

| Residual Solvents | <500 ppm (DCM) | GC-MS |

| Moisture Content | <0.5% | Karl Fischer Titration |

Data adapted from Thermo Scientific™ and Sigma-Aldrich product specifications.

Comparative Analysis of Synthetic Strategies

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to activate the carboxylic acid without solvents, reducing environmental impact. Preliminary studies report 85% yield but require optimization for bromoacetamido stability.

Enzymatic Catalysis

Lipase-mediated esterification offers greener alternatives, though NHS ester formation remains challenging due to enzyme incompatibility with bromoacetyl groups.

Challenges and Mitigation Strategies

Hydrolysis Susceptibility

The NHS ester is prone to hydrolysis in aqueous environments. Industrial protocols use lyophilization and desiccated storage at 2–8°C to extend shelf life.

Byproduct Formation

DCU precipitation is critical for purity. Centrifugation and nanofiltration achieve DCU removal efficiencies >99%.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 3-(Bromoacetamido)propionate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines.

Amide Bond Formation: The compound is commonly used to form amide bonds with primary amines, making it valuable in peptide synthesis and bioconjugation.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions with N-Succinimidyl 3-(Bromoacetamido)propionate.

Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently used as coupling agents in amide bond formation reactions.

Major Products Formed

Scientific Research Applications

Protein Conjugation

SBAP is primarily utilized for the conjugation of proteins to peptides or other biomolecules. The NHS ester reacts with primary amines to form stable amide bonds, while the bromoacetyl group reacts with sulfhydryl groups to form thioether bonds.

Case Study: Conjugation of Peptides to Proteins

In a study, proteins were bromoacylated using SBAP and subsequently reacted with peptides containing terminal cysteine residues. This method allowed for the efficient formation of stable peptide-protein conjugates, which are essential for developing targeted therapies and vaccines .

Development of Therapeutic Agents

SBAP has been employed in the development of antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via SBAP, researchers can enhance the specificity and efficacy of cancer treatments.

Example Application: Targeting Cell Populations

Research demonstrated that SBAP was used to attach maytansinoids to specific cell populations, improving the selectivity of drug delivery systems . This approach is pivotal in creating more effective cancer therapies with reduced side effects.

Cyclic Peptide Synthesis

The compound is also valuable in synthesizing cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts. The use of SBAP allows for the formation of cyclic structures through amine-sulfhydryl crosslinking.

Data Table: Comparison of Cyclic vs. Linear Peptides

| Property | Cyclic Peptides | Linear Peptides |

|---|---|---|

| Stability | Higher | Lower |

| Bioactivity | Enhanced | Variable |

| Synthesis Complexity | Moderate | Lower |

Immunogenicity Studies

In immunology, SBAP is used to study the immunogenicity of various conjugates. By attaching antigens or immunogenic peptides to proteins, researchers can evaluate immune responses.

Case Study: Antibody Response Evaluation

A study assessed the immune response generated by different peptide conjugates linked through SBAP. Results indicated that variations in peptide length influenced antibody production, providing insights into optimizing vaccine formulations .

Chemical Labeling

SBAP is also utilized for chemical labeling in proteomics. It allows researchers to tag proteins with fluorescent or biotin labels, facilitating their detection and quantification in complex biological samples.

Example Application: Fluorescent Labeling

Using SBAP, proteins were labeled with fluorophores for visualization in cellular assays, enhancing the understanding of protein dynamics within live cells.

Mechanism of Action

The mechanism of action of N-Succinimidyl 3-(Bromoacetamido)propionate involves the formation of covalent bonds with nucleophiles. The bromine atom in the compound is highly reactive and can be substituted by nucleophiles, leading to the formation of stable thioether or amide bonds . This reactivity makes it a valuable tool in bioconjugation and organic synthesis .

Comparison with Similar Compounds

N-Succinimidyl 3-(2-Pyridyldithio)propionate (SPDP)

Structure and Reactivity :

SPDP (CAS 68181-17-9) contains a pyridyldithio group instead of bromoacetamido. Its succinimidyl ester reacts with amines, while the pyridyldithio moiety undergoes thiol-disulfide exchange with cysteine residues, forming reversible disulfide bonds .

Limitations :

- Disulfide bonds are less stable in reducing environments (e.g., bloodstream), limiting in vivo applications compared to thioether bonds .

Physical Properties :

| Molecular Weight | 312.36 g/mol |

| Key Feature | Reversible disulfide linkage |

N-Succinimidyl 3-Maleimidopropionate (SMP)

Structure and Reactivity :

SMP (CAS 55750-62-4) contains a maleimide group, which reacts specifically with thiols at neutral pH to form stable thioether bonds. The succinimidyl ester targets amines .

Limitations :

Physical Properties :

| Molecular Weight | 266.21 g/mol |

| Key Feature | Thiol-specific maleimide group |

N-Succinimidyl 3-(Propargyloxy)propionate

Structure and Reactivity :

This compound features a propargyl group for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) alongside the amine-reactive succinimidyl ester .

Succinimidyl Para-Iodobenzoate (SPIB)

Structure and Reactivity :

SPIB contains a radioiodinatable aryl iodide group. The succinimidyl ester conjugates with amines, enabling radiolabeling of antibodies .

Comparative Analysis (Table 2)

| Feature | N-Succinimidyl 3-(Bromoacetamido)propionate | SPDP | SMP |

|---|---|---|---|

| Reactive Groups | Bromoacetamido (thiols/amines), NHS ester | Pyridyldithio, NHS ester | Maleimide (thiols), NHS ester |

| Bond Type | Thioether (stable) | Disulfide (cleavable) | Thioether (stable) |

| Stability | High (non-cleavable) | Low (reducible) | High |

| Specificity | Broad (nucleophiles) | Thiols | Thiol-specific |

| Applications | Stable ADCs, PROTACs | Reversible conjugates | Thiol-specific ADCs |

| Molecular Weight (g/mol) | 307.1 | 312.36 | 266.21 |

Key Research Findings

- N-Succinimidyl 3-(Bromoacetamido)propionate demonstrated superior stability in ADC constructs compared to SPDP, with minimal payload release in serum .

- SPDP-based conjugates showed 600-fold higher cytotoxicity in target cells vs. non-target cells, highlighting its utility in tumor-targeted therapies .

- SMP exhibited faster reaction kinetics with thiols at pH 7.0 than bromoacetamido reagents, which require higher pH for optimal amine-thiol selectivity .

Biological Activity

N-Succinimidyl 3-(Bromoacetamido)propionate (SBAP) is a versatile chemical compound utilized primarily in bioconjugation and the development of targeted therapies, such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its unique structure allows it to serve as a linker that facilitates the conjugation of various biomolecules, enhancing their therapeutic efficacy.

- Molecular Formula : C₉H₁₁BrN₂O₅

- Molecular Weight : 307.10 g/mol

- Melting Point : 93-94°C

- Density : 1.69 g/cm³

SBAP contains a succinimidyl group that reacts with amines and a bromoacetamido group that reacts with sulfhydryl groups, making it a heterobifunctional crosslinker ideal for creating stable conjugates in biological applications .

SBAP functions as a cleavable linker in the synthesis of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins. This mechanism is particularly valuable in cancer therapy, where the targeted degradation of oncoproteins can inhibit tumor growth . Additionally, SBAP is employed in the formation of ADCs, which link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .

Applications in Research and Clinical Settings

-

PROTAC Development :

- SBAP is integral in developing small-molecule PROTACs that target specific proteins for degradation. These compounds consist of two ligands linked by SBAP: one ligand binds to an E3 ubiquitin ligase and the other to the target protein.

- Recent studies have shown that PROTACs using SBAP can effectively reduce protein levels in various cancer cell lines, demonstrating their potential as therapeutic agents .

-

Antibody-Drug Conjugates (ADCs) :

- SBAP is used to create ADCs by linking antibodies to cytotoxic agents through stable conjugation. This approach enhances the specificity and efficacy of cancer treatments.

- Research indicates that ADCs utilizing SBAP show improved therapeutic indices compared to traditional chemotherapy, as they can deliver drugs directly to tumor cells .

Study 1: Efficacy of SBAP-Based PROTACs

In a study published in EBioMedicine, researchers demonstrated that a novel PROTAC synthesized with SBAP effectively degraded the BCR-ABL oncoprotein in chronic myeloid leukemia cells. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Study 2: Immunogenicity Assessment of SBAP-Conjugated Proteins

A study published in PNAS evaluated the immunogenicity of proteins conjugated with SBAP. The findings indicated that while some conjugates elicited strong antibody responses, others demonstrated reduced immunogenicity, suggesting that the choice of linker can influence immune recognition .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for characterizing the purity and stability of N-Succinimidyl 3-(Bromoacetamido)propionate?

To confirm purity, use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) or nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Stability assessments should include thin-layer chromatography (TLC) to detect hydrolysis products (e.g., succinimide byproducts). Store the compound under anhydrous conditions at -20°C in inert atmospheres (argon or nitrogen) to minimize hydrolysis of the N-hydroxysuccinimide (NHS) ester group .

Q. What is the standard protocol for conjugating N-Succinimidyl 3-(Bromoacetamido)propionate to amine-containing biomolecules?

Dissolve the compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

React with primary amines (e.g., lysine residues in proteins) at a 10–20-fold molar excess in pH 7.4–8.5 buffer (e.g., phosphate-buffered saline) for 1–2 hours at 4°C.

Quench unreacted NHS esters with excess glycine or Tris buffer.

Purify the conjugate via size-exclusion chromatography or dialysis. The bromoacetamide group can subsequently react with thiols (e.g., cysteine residues) for orthogonal labeling .

Q. How can researchers mitigate competing hydrolysis of the NHS ester during conjugation reactions?

Optimize reaction conditions by:

- Using anhydrous solvents and buffers.

- Limiting reaction time to ≤2 hours.

- Maintaining pH ≤8.5 to reduce hydrolysis rates.

- Adding organic co-solvents (e.g., 10–20% DMSO) to enhance reagent solubility and reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in conjugation efficiency when using N-Succinimidyl 3-(Bromoacetamido)propionate with thiol-containing targets?

Inconsistent thiol reactivity may arise from:

- Oxidation of free thiols : Pre-treat targets with reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) to regenerate reactive -SH groups.

- Steric hindrance : Use flexible linkers (e.g., PEG spacers) between the bromoacetamide and target molecule.

- Side reactions : Monitor competing alkylation of non-thiol nucleophiles (e.g., histidine) via mass spectrometry or Ellman’s assay to quantify free thiols pre-/post-reaction .

Q. What strategies enable site-specific dual labeling using N-Succinimidyl 3-(Bromoacetamido)propionate?

Sequential conjugation : First react the NHS ester with amines, then the bromoacetamide with thiols.

Orthogonal protection : Use thiol-blocking agents (e.g., maleimides) during the initial amine conjugation, followed by deprotection (e.g., TCEP) for subsequent thiol coupling.

Time-resolved kinetics : Exploit differences in reaction rates between amine and thiol groups under pH-controlled conditions (e.g., pH 6.5–7.0 favors thiol alkylation) .

Q. How can the degree of labeling (DOL) be quantified for bromoacetamide conjugates?

- Ellman’s assay : Measure residual free thiols post-conjugation using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to calculate consumed thiols.

- UV-Vis spectroscopy : Quantify pyridine-2-thione release (if using disulfide exchange methods) at 343 nm (ε = 8.08 × 10³ M⁻¹cm⁻¹).

- Mass spectrometry : Compare shifts in molecular weight between unmodified and conjugated biomolecules .

Q. What are the implications of N-Succinimidyl 3-(Bromoacetamido)propionate’s bromoacetamide group in antibody-drug conjugate (ADC) design?

The bromoacetamide enables stable thioether bond formation with cysteine residues, offering advantages over disulfide-linked conjugates:

Q. How does N-Succinimidyl 3-(Bromoacetamido)propionate compare to SPDP for reversible protein-protein conjugation?

- SPDP : Forms cleavable disulfide bonds via 2-pyridyldithiol groups, enabling reversible conjugation under reducing conditions.

- Bromoacetamide : Forms irreversible thioether bonds, suitable for stable conjugates in reducing environments (e.g., intracellular applications).

- Choice depends on application : SPDP is preferred for reversible interactions (e.g., affinity chromatography), while bromoacetamide is ideal for therapeutic conjugates requiring stability .

Safety and Experimental Design

Q. What safety precautions are critical when handling N-Succinimidyl 3-(Bromoacetamido)propionate?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust, which may cause respiratory irritation.

- Spill management : Neutralize residues with 10% sodium bicarbonate solution before disposal.

- Storage : Keep desiccated at -20°C to prevent hydrolysis and bromine release .

Q. How can researchers validate the specificity of conjugates formed with N-Succinimidyl 3-(Bromoacetamido)propionate?

- SDS-PAGE : Confirm conjugate size and absence of non-specific aggregates.

- Western blotting : Use antibodies against the conjugated moiety (e.g., His-tag or fluorophore) for specificity.

- Activity assays : Compare pre-/post-conjugation activity of enzymes or antibodies to confirm functional retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.